molecular formula C13H16N2O2S B3878797 ethyl 2-(2-methyl-5-phenyl-3H-1,3,4-thiadiazol-2-yl)acetate

ethyl 2-(2-methyl-5-phenyl-3H-1,3,4-thiadiazol-2-yl)acetate

Cat. No.: B3878797
M. Wt: 264.35 g/mol
InChI Key: YVBQRADOCCPMFG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methyl-5-phenyl-3H-1,3,4-thiadiazol-2-yl)acetate is a heterocyclic compound that belongs to the thiadiazole family.

Preparation Methods

The synthesis of ethyl 2-(2-methyl-5-phenyl-3H-1,3,4-thiadiazol-2-yl)acetate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates in the presence of a base such as triethylamine . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

Ethyl 2-(2-methyl-5-phenyl-3H-1,3,4-thiadiazol-2-yl)acetate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 2-(2-methyl-5-phenyl-3H-1,3,4-thiadiazol-2-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Ethyl 2-(2-methyl-5-phenyl-3H-1,3,4-thiadiazol-2-yl)acetate can be compared with other thiadiazole derivatives, such as:

    Ethyl 2-(2-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetate: Similar structure but different substitution pattern.

    Methyl 2-(2-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetate: Similar structure but different ester group.

    Phenyl 2-(2-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetate: Similar structure but different aromatic group.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their molecular structures.

Properties

IUPAC Name

ethyl 2-(2-methyl-5-phenyl-3H-1,3,4-thiadiazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-3-17-11(16)9-13(2)15-14-12(18-13)10-7-5-4-6-8-10/h4-8,15H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBQRADOCCPMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(NN=C(S1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(2-methyl-5-phenyl-3H-1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 2
ethyl 2-(2-methyl-5-phenyl-3H-1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 3
ethyl 2-(2-methyl-5-phenyl-3H-1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 4
Reactant of Route 4
ethyl 2-(2-methyl-5-phenyl-3H-1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 5
ethyl 2-(2-methyl-5-phenyl-3H-1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 6
ethyl 2-(2-methyl-5-phenyl-3H-1,3,4-thiadiazol-2-yl)acetate

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